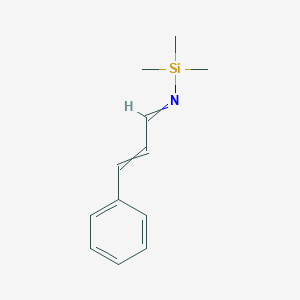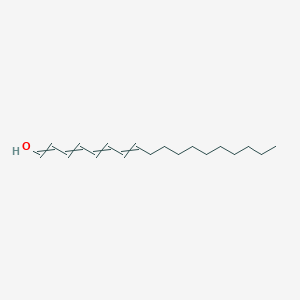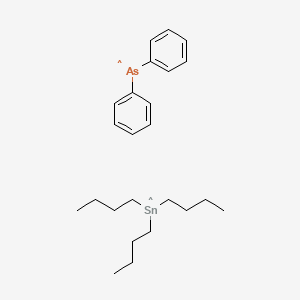![molecular formula C17H12ClO6- B14335450 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate CAS No. 109333-09-7](/img/structure/B14335450.png)
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate is an organic compound with a complex structure that includes a carboxylic acid group, a chlorophenyl group, and a phenylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-chlorophenylacetic acid with phenylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, and the reaction mixture is heated to reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Carboxy(4-bromophenyl)methoxy]-3-oxo-2-phenylpropanoate
- 3-[Carboxy(4-fluorophenyl)methoxy]-3-oxo-2-phenylpropanoate
- 3-[Carboxy(4-methylphenyl)methoxy]-3-oxo-2-phenylpropanoate
Uniqueness
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable in the synthesis of derivatives with tailored properties for specific applications.
Propiedades
Número CAS |
109333-09-7 |
|---|---|
Fórmula molecular |
C17H12ClO6- |
Peso molecular |
347.7 g/mol |
Nombre IUPAC |
3-[carboxy-(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C17H13ClO6/c18-12-8-6-11(7-9-12)14(16(21)22)24-17(23)13(15(19)20)10-4-2-1-3-5-10/h1-9,13-14H,(H,19,20)(H,21,22)/p-1 |
Clave InChI |
MGMKYCWMSJBGNU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC(C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


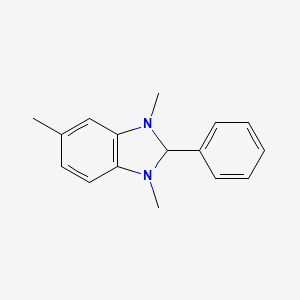
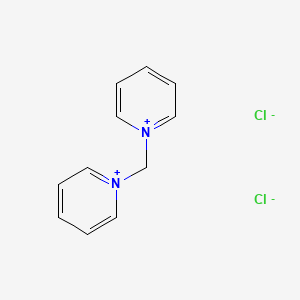

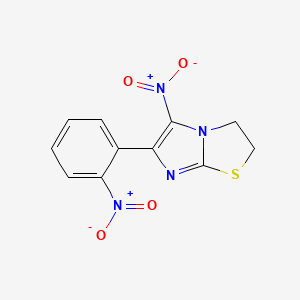
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
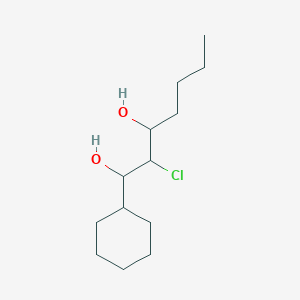
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
